molecular formula C6H5ClN4S B021466 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 100859-88-9

3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B021466
M. Wt: 200.65 g/mol
InChI Key: HXUMCGPDKBIKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidines typically involves a series of chemical reactions starting from commercially available precursors. For example, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine was prepared through a rational and short two-step synthesis from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, showcasing the methodological approach to synthesizing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines (Ogurtsov & Rakitin, 2021).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized using various spectroscopic techniques, including high-resolution mass spectrometry, NMR (1H, 13C), and IR spectroscopy. These analyses confirm the structure of synthesized compounds and provide insights into their chemical characteristics. The structural details help in understanding the compound's reactivity and potential interactions with biological targets.

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions, offering a pathway to a wide range of derivatives with interesting properties. For instance, nucleophilic substitution reactions have been utilized to produce functionally disubstituted pyrazolo[3,4-d]pyrimidines with significant pharmacological activities (Ogurtsov & Rakitin, 2021).

Scientific Research Applications

  • Synthesis of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

    • Application : This study provides an overview of the chemistry and biological significance of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs as types of bicyclic [6 + 6] systems .
    • Method : An efficient procedure for the synthesis of two series of tetrahydropyrimido[4,5-d]pyrimidine-diones has been reported through a Biginelli-type reaction of the aryl aldehydes with barbituric acid and urea or thiourea in the presence of ceric ammonium nitrate (CAN) as a catalyst .
    • Results : The study discusses the synthetic significance of the titled compounds and establishes the biological characteristics of this class of compounds as studied to date, where the compounds have been applied on a large scale in the medical and pharmaceutical fields .
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

    • Application : The study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 .
    • Method : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
    • Results : All compounds were tested in vitro against seven selected human cancer cell lines, namely, MCF7, A549, HCT116, PC3, HePG2, PACA2 and BJ1 using MTT assay .
  • Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids

    • Application : This study focuses on the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
    • Method : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
    • Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
  • Design, Synthesis, In Vitro Anticancer, Molecular Docking and SAR Studies of New Series of Pyrrolo[2,3-d]Pyrimidine Derivatives

    • Application : The study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 .
    • Method : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
    • Results : All compounds were tested in vitro against seven selected human cancer cell lines .
  • Neuroprotective and Anti-neuroinflammatory Agents

    • Application : This study focuses on the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
    • Method : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
    • Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
  • In Vitro Anticancer, Molecular Docking and SAR Studies

    • Application : The study involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 .
    • Method : The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
    • Results : All compounds were tested in vitro against seven selected human cancer cell lines .

Future Directions

The future directions for the study of “3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include the development of new selective, effective, and safe anticancer agents .

properties

IUPAC Name

3-chloro-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUMCGPDKBIKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NNC(=C2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610733
Record name 3-Chloro-6-(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

100859-88-9
Record name 3-Chloro-6-(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.